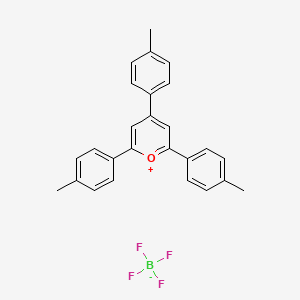

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Übersicht

Beschreibung

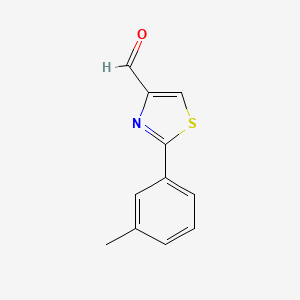

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a type of triarylpyrylium salt . It is used for scale-up or flow chemistry and provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .

Synthesis Analysis

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be achieved by heating a mixture of acetophenone and benzaldehyde under nitrogen protection . The mixture is heated to 100°C for 2 hours. After cooling to room temperature, an appropriate amount of ether is added. The precipitate is filtered and washed with ether, and after drying, a yellow crystal is obtained with a yield of 65% .Molecular Structure Analysis

The empirical formula of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is C26H23BF4O . The molecular weight is 438.26 .Chemical Reactions Analysis

This compound is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds .Physical And Chemical Properties Analysis

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a powder . It has a melting point of 298-303°C .Wissenschaftliche Forschungsanwendungen

Application 1: Photocatalysis

- Summary of the Application: This compound is used as a photocatalyst, which is a substance that absorbs light and uses the energy to drive chemical reactions. It’s particularly effective when excited by blue LEDs .

- Methods of Application: The compound is used in the catalysis of O-aryl carbamothioates to S-aryl carbamothioates at ambient temperatures . This is an improvement from the elevated reaction temperatures traditionally needed in the Newman-Kwart rearrangement or palladium catalysis .

- Results or Outcomes: The use of this compound as a photocatalyst provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .

Application 2: Synthesis of Complex Macrocycles and Metallo-supramolecules

- Summary of the Application: Pyrylium salt chemistry, including the use of “2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt”, has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules .

- Methods of Application: The high reactivity of pyrylium salts towards various nucleophiles makes them widely employed for the convenient synthesis of diverse heterocyclic compounds .

- Results or Outcomes: The use of pyrylium salt chemistry has led to the synthesis and self-assembling of large, complex architectures .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)